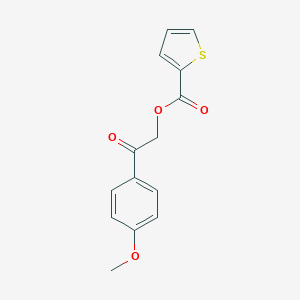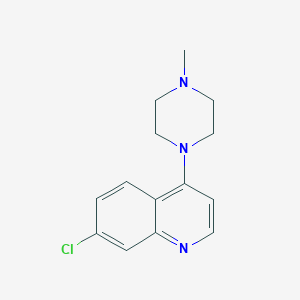
2-(4-Methoxyphenyl)-2-oxoethyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
A new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation (MW) were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wirkmechanismus
The exact mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 2-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. This compound has been shown to interact with the peptidoglycan layer of bacterial cell walls, leading to the disruption of cell wall synthesis and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro, indicating its potential as a safe and effective antibacterial and antifungal agent. It has also been shown to have low cytotoxicity, making it a potential candidate for drug delivery applications. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Methoxyphenyl)-2-oxoethyl 2-thiophenecarboxylate in lab experiments include its low toxicity and potential as a drug delivery agent. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Methoxyphenyl)-2-oxoethyl 2-thiophenecarboxylate. These include further studies on its mechanism of action, potential side effects, and optimization of its antibacterial and antifungal activities. Additionally, this compound can be further studied for its potential applications in drug delivery, material science, and organic synthesis. Further research is needed to fully explore the potential of this promising compound.
Synthesemethoden
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 2-thiophenecarboxylate involves a series of chemical reactions that start with the reaction of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide. This reaction leads to the formation of 2-(4-methoxyphenyl)-2-oxoethyl acetate. The next step involves the reaction of this compound with thiophene-2-carboxylic acid in the presence of piperidine and acetic anhydride. This reaction leads to the formation of this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-2-oxoethyl 2-thiophenecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit significant antibacterial and antifungal activities. It has also been studied for its potential use as a drug delivery agent due to its ability to penetrate cell membranes. In material science, this compound has been studied for its potential applications in the development of organic light-emitting diodes (OLEDs) and organic solar cells. In organic synthesis, this compound has been used as a key building block for the synthesis of various compounds.
Eigenschaften
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-17-11-6-4-10(5-7-11)12(15)9-18-14(16)13-3-2-8-19-13/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDDVVZEKGSJLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(5-amino-2-pyridinyl)oxy]-5-methylbenzoate](/img/structure/B495242.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-3-nitropyridine](/img/structure/B495244.png)
![N-[(4-chlorophenyl)methyl]-5-nitropyridin-2-amine](/img/structure/B495248.png)
![4-[(3-Amino-2-pyridinyl)oxy]benzamide](/img/structure/B495249.png)
![Methyl 2-[(5-amino-2-pyridinyl)oxy]-5-methoxybenzoate](/img/structure/B495250.png)
![5-{[3-(Trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B495253.png)
![5-nitro-N-[2-(pyridin-2-yl)ethyl]-2-pyridinamine](/img/structure/B495254.png)
![4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)morpholine](/img/structure/B495258.png)


![N-(2-chlorophenyl)-2-[(2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B495262.png)